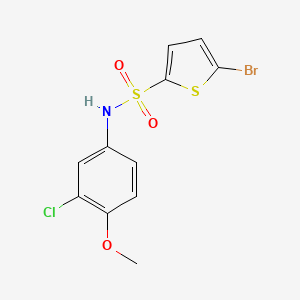![molecular formula C14H14N2O3 B4542642 (5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B4542642.png)
(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile
Beschreibung
Synthesis Analysis
The synthesis of spirooxindole derivatives, including compounds similar to "(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile," typically involves multicomponent reactions that offer a one-pot, efficient approach to these complex molecules. For instance, Adib et al. (2015) describe a one-pot, multicomponent synthesis of 5′-amino-2,2′-dioxospiro[indoline-3,3′-pyrrole]-4′-carbonitriles, which involves a Knoevenagel condensation reaction followed by treatment with isocyanides to afford spiro-bis-γ-lactams (Adib et al., 2015).
Molecular Structure Analysis
The molecular structure of spirooxindole derivatives is characterized by the spiro linkage, which significantly influences the compound's stereochemistry and reactivity. For instance, compounds similar to the one have been analyzed using various spectroscopic and crystallographic techniques to determine their configuration and conformation (Acheson et al., 1972).
Chemical Reactions and Properties
Spirooxindole derivatives undergo a range of chemical reactions, reflecting their rich chemical properties. For example, reactions with alcohols, ketoximes, and triarylphosphines lead to the formation of various heterocyclic compounds, demonstrating the versatility of the spirooxindole scaffold in synthetic chemistry (Kayukova et al., 1998).
Physical Properties Analysis
The physical properties of spirooxindole derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry and material science. These properties are often studied using techniques like thermal gravimetric analysis and differential scanning calorimetry (Nalini et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and redox behavior, of spirooxindole derivatives are influenced by the spiro structure and the functional groups present. Studies have explored the oxidative behavior, radical formation, and electrophilic substitution reactions typical for these compounds, contributing to their utility in synthetic organic chemistry (Capdevielle & Maumy, 1993).
Eigenschaften
IUPAC Name |
2-(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-3-4-12-11(9-10)14(18-7-2-8-19-14)13(17)16(12)6-5-15/h3-4,9H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFQNZYWPIBKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200232 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(5'-Methyl-2'-oxospiro[[1,3]dioxane-2,3'-indolin]-1'-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-methoxyphenyl)-1-(propylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4542571.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-4-methylbenzamide](/img/structure/B4542575.png)


![3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4542593.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclobutanecarboxamide](/img/structure/B4542596.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4542602.png)

![3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4542615.png)
![2-{[5-(5-ethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542618.png)

![N-(4-fluorobenzyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4542631.png)

